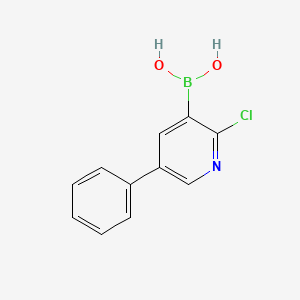
2-Chloro-5-phenylpyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-phenylpyridine-3-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a phenyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-phenylpyridine-3-boronic acid typically involves the borylation of 2-Chloro-5-phenylpyridine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-Chloro-5-phenylpyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-phenylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-phenylpyridine-3-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-phenylpyridine-3-boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The chlorine atom and phenyl group on the pyridine ring also contribute to the compound’s reactivity and selectivity in different chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the chlorine and phenyl substituents.
2-Chloropyridine-3-boronic Acid: Similar structure but lacks the phenyl group.
2-Chloro-5-Methyl-3-Pyridineboronic Acid: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
2-Chloro-5-phenylpyridine-3-boronic acid is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This combination of substituents enhances the compound’s reactivity and selectivity in various chemical reactions, making it a valuable building block in organic synthesis .
Eigenschaften
CAS-Nummer |
1029654-22-5 |
|---|---|
Molekularformel |
C11H9BClNO2 |
Molekulargewicht |
233.46 g/mol |
IUPAC-Name |
(2-chloro-5-phenylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H9BClNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7,15-16H |
InChI-Schlüssel |
HPMJKPKHFLLPFX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1Cl)C2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14137174.png)
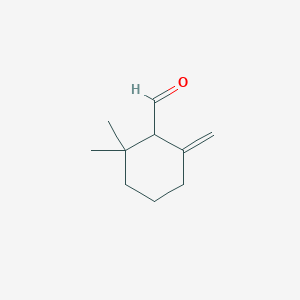

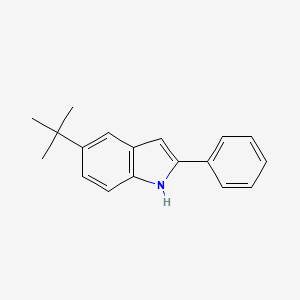
![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)
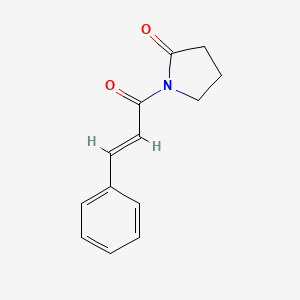
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)
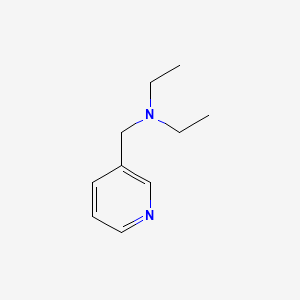

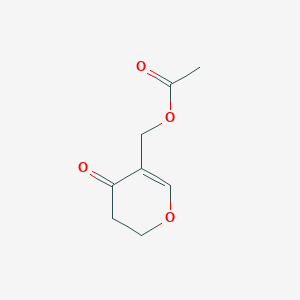
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14137249.png)


